p-Octyloxybenzyl alcohol

Lipophilicity QSAR Membrane permeability

p-Octyloxybenzyl alcohol (CAS 67698-68-4, molecular formula C15H24O2, molecular weight 236.35 g/mol) is a para-substituted benzyl alcohol derivative bearing an n-octyloxy chain. It is a synthetic aromatic alcohol valued as an intermediate in organic synthesis, particularly in the preparation of liquid crystals, surfactants, and specialty polymers.

Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
CAS No. 67698-68-4
Cat. No. B1345716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Octyloxybenzyl alcohol
CAS67698-68-4
Molecular FormulaC15H24O2
Molecular Weight236.35 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)CO
InChIInChI=1S/C15H24O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,16H,2-7,12-13H2,1H3
InChIKeyBVSGXVHDNMPZSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Octyloxybenzyl alcohol (CAS 67698-68-4): Procurement-Ready Chemical Profile for Research and Industrial Sourcing


p-Octyloxybenzyl alcohol (CAS 67698-68-4, molecular formula C15H24O2, molecular weight 236.35 g/mol) is a para-substituted benzyl alcohol derivative bearing an n-octyloxy chain [1]. It is a synthetic aromatic alcohol valued as an intermediate in organic synthesis, particularly in the preparation of liquid crystals, surfactants, and specialty polymers [2]. Its hydrophobic alkyl chain enhances solubility in nonpolar solvents while the benzylic hydroxyl group provides a reactive handle for further functionalization [2]. Commercially, it is available from multiple suppliers at purities typically ≥95% or ≥98%, stored long-term in cool, dry conditions, and shipped at room temperature .

Why p-Octyloxybenzyl alcohol (CAS 67698-68-4) Cannot Be Replaced by Shorter-Chain p-Alkoxybenzyl Alcohols


Substituting p-octyloxybenzyl alcohol with shorter-chain homologs such as p-methoxybenzyl or p-ethoxybenzyl alcohol is not straightforward because the alkoxy chain length critically governs lipophilicity, thermal behavior, and the performance of downstream derivatives. The XLogP3 of p-octyloxybenzyl alcohol reaches 4.6, compared to approximately 1.1 for p-methoxybenzyl alcohol and 1.5 for p-ethoxybenzyl alcohol [1][2]. This logP differential—exceeding three orders of magnitude in octanol-water partitioning—cannot be compensated by simple stoichiometric adjustment. In antibacterial amino alcohol derivatives, specifically octylated compounds demonstrated superior activity compared to non-octylated analogs across all four bacterial strains tested, leading authors to select them exclusively for MIC determination [3]. The vancomycin literature further underscores this sensitivity: only N-[N-(p-octyloxybenzyl)glycyl-vancomycin] (28) and the corresponding L-alanyl derivative (33) retained activity against glycopeptide-resistant enterococci (GRE), while other N-alkylglycyl derivatives lost efficacy against this resistant phenotype [4]. These findings establish that the octyloxy chain is not a generic hydrophobic appendage but a functionally specific structural element for which substitution fails in structure-activity-critical applications.

Quantitative Differentiation of p-Octyloxybenzyl alcohol (CAS 67698-68-4) Against Its Closest Analogs


Lipophilicity (XLogP3) Advantage: Chain-Length-Dependent Partitioning for Membrane and Formulation Applications

The computed octanol-water partition coefficient (XLogP3) of p-octyloxybenzyl alcohol is 4.6, representing a substantially higher lipophilicity than its shorter-chain homologs [1]. For comparison, 4-methoxybenzyl alcohol has an XLogP of 1.1, 4-ethoxybenzyl alcohol has an XLogP of 1.5 [2], and unsubstituted benzyl alcohol has an XLogP of approximately 1.1 [3]. This means that at equilibrium, p-octyloxybenzyl alcohol partitions into the organic phase approximately 3,000-fold more favorably than the methoxy or parent benzyl alcohol derivative. The trend reflects an incremental increase of approximately 0.4–0.5 logP units per additional methylene group, consistent with the expected contribution of the alkyl chain to overall hydrophobicity.

Lipophilicity QSAR Membrane permeability Formulation

Antibacterial Activity of p-Octyloxybenzyl Amino Alcohol Derivatives: Superior Performance Against S. epidermidis

In a 2011 study by de Almeida et al., two series of aromatic and heteroaromatic amino alcohols were synthesized from various alkoxybenzyl alcohols and aldehydes, and their antibacterial activities were evaluated against four bacterial strains [1]. All octylated compounds (those derived from aldehydes bearing the octyloxy chain) displayed better activity than their non-octylated counterparts when evaluated by the agar diffusion method [1]. Consequently, only the octylated compounds were selected for quantitative minimum inhibitory concentration (MIC) determination. The best results were obtained for p-octyloxybenzyl derivatives against Staphylococcus epidermidis, with a MIC of 32 µM [1]. While exact MIC values for shorter-chain analogs were not reported in MIC units (they failed the agar diffusion pre-screen), the qualitative superiority was the basis for selection.

Antibacterial Amino alcohols Staphylococcus epidermidis MIC

Vancomycin Derivative Potency: p-Octyloxybenzyl-Modified Glycopeptides Retain Activity Against Resistant Enterococci

Plattner et al. (2007) investigated N′-(α-aminoacyl)- and N′-α-(N-alkylamino)acyl derivatives of vancomycin and eremomycin containing various hydrophobic moieties [1]. Among the library, N′-[N-(p-octyloxybenzyl)glycyl-vancomycin] (derivative 28) and N′-[N-(p-octyloxybenzyl)-L-alanyl-vancomycin] (derivative 33) emerged as the most active compounds overall [1]. Critically, most N′-(N-alkylglycyl) derivatives of vancomycin lost activity against glycopeptide-resistant enterococci (GRE); however, the p-octyloxybenzyl-containing derivatives 28 and 33 remained active (MIC = 2–6 µg/mL against GRE) [1]. Against glycopeptide-sensitive staphylococci and enterococci, derivatives 28 and 33 showed MIC values of 0.25–1 µg/mL, and against glycopeptide-intermediate-resistant S. aureus (GISA), MIC values were 1–2 µg/mL [1]. In an in vivo murine S. aureus infection model, derivative 28 demonstrated an ED50 of 1 mg/kg (intravenous), compared to 2 mg/kg for unmodified vancomycin, representing a 2-fold potency improvement [1].

Vancomycin derivatives Glycopeptide antibiotics GRE GISA

Boiling Point and Density Shift: Processing Implications for Distillation and Formulation

The alkoxy chain length has a pronounced effect on the physical properties of p-alkoxybenzyl alcohols . The boiling point of p-octyloxybenzyl alcohol is 356.6°C at 760 mmHg, compared to 259°C for 4-methoxybenzyl alcohol, 273°C for 4-ethoxybenzyl alcohol, and 295.1°C for 4-butoxybenzyl alcohol . Concurrently, the density decreases from 1.113 g/mL (4-methoxybenzyl alcohol) through 1.058 g/mL (4-ethoxybenzyl alcohol) and 1.019 g/mL (4-butoxybenzyl alcohol) to 0.973 g/cm³ for p-octyloxybenzyl alcohol . This inversion—higher boiling point coupled with lower density as chain length increases—is characteristic of enhanced dispersive (van der Waals) intermolecular forces dominating over hydrogen bonding, consistent with the behavior of benzyl alcohol homologues described by Soszka et al. (2021) [1].

Physical properties Distillation Density Processing

Hydrolytic Stability and Low Vapor Pressure: p-Octyloxybenzyl Alcohol for Protective Coating and Lubricant Applications

According to technical product descriptions, p-octyloxybenzyl alcohol is reported to be thermally stable, resistant to hydrolysis by water at room temperature, and characterized by a low vapor pressure of approximately 1.05 × 10⁻⁵ mmHg at 25°C and hydrophobic character . These properties collectively make it suitable as a corrosion inhibitor in coatings and as an additive in lubricants . In contrast, shorter-chain alkoxybenzyl alcohols such as 4-methoxybenzyl alcohol (anisyl alcohol) are primarily used in fragrance and flavor applications due to their higher volatility and distinct organoleptic properties , which are undesirable for long-term protective coating applications. While direct comparative hydrolytic stability data for the homolog series are not available in the retrieved literature, the low vapor pressure of p-octyloxybenzyl alcohol (approximately 5–6 orders of magnitude lower than benzyl alcohol, which has a vapor pressure of ~13.3 mmHg at 100°C) [2] is consistent with the chain-length-dependent reduction in volatility expected for higher alkoxybenzyl alcohols, conferring superior retention in coating films.

Hydrolytic stability Corrosion inhibition Coatings Low vapor pressure

Highest-Value Application Scenarios for p-Octyloxybenzyl alcohol (CAS 67698-68-4)


Semisynthetic Glycopeptide Antibiotics Targeting Multidrug-Resistant Gram-Positive Pathogens

Based on the direct evidence that p-octyloxybenzyl-modified vancomycin derivatives 28 and 33 retain activity against glycopeptide-resistant enterococci (GRE; MIC 2–6 µg/mL) while displaying 2-fold improved in vivo potency (ED50 1 mg/kg vs. 2 mg/kg for vancomycin) [1], p-octyloxybenzyl alcohol is the critical building block for medicinal chemistry programs developing next-generation glycopeptide antibiotics. The octyloxybenzyl moiety appears uniquely capable of restoring activity against the resistant phenotype—a property not observed with other N-alkylglycyl modifications [1]. Procurement of high-purity p-octyloxybenzyl alcohol (≥98%) is essential for synthesizing derivatives 28 and 33 and for exploring structure-activity relationships around this privileged hydrophobic appendage.

Synthesis of Antibacterial Amino Alcohols for Anti-Staphylococcal Drug Discovery

In the systematic evaluation of alkoxybenzyl-derived amino alcohols, only octylated compounds demonstrated sufficient antibacterial activity in agar diffusion screening against four test strains to warrant MIC determination; the best derivatives achieved an MIC of 32 µM against Staphylococcus epidermidis [2]. For research groups synthesizing libraries of antibacterial amino alcohols, p-octyloxybenzyl alcohol is the mandatory starting material to achieve measurable anti-staphylococcal activity. Shorter-chain analogs (methoxy, ethoxy, butoxy) yielded derivatives that failed the qualitative pre-screen and should not be used as substitutes in this application context [2].

Liquid Crystal Intermediate and Specialty Polymer Monomer Requiring High Lipophilicity and Thermal Stability

p-Octyloxybenzyl alcohol serves as an intermediate in the preparation of liquid crystals and specialty polymers, where its XLogP3 of 4.6, boiling point of 356.6°C, and hydrophobic character enable the synthesis of mesogenic materials with controlled phase transition temperatures [3][4]. The 4-substituted alkoxybenzene framework, including the octyloxy variant, is a well-established scaffold in the liquid crystal literature [5]. When the target liquid crystal or polymer requires a long flexible terminal chain to promote smectic mesophase formation or to lower the glass transition temperature of the resulting copolymer (as demonstrated in poly(phenylene methylene) coatings where n-octyloxy side chains act as bound plasticizers [6]), p-octyloxybenzyl alcohol is the appropriate procurement choice over shorter-chain homologs.

Corrosion Inhibitor Additive for Long-Service-Life Protective Coatings and Lubricants

Technical evidence indicates that p-octyloxybenzyl alcohol functions as a corrosion inhibitor in coatings and as an additive in lubricants . Its combination of hydrolytic stability (not hydrolyzed by water at room temperature), low vapor pressure (~1.05 × 10⁻⁵ mmHg at 25°C), and hydrophobicity makes it suitable for formulations requiring sustained protective performance . In poly(phenylene methylene)-based copolymer coatings, n-octyloxy side chains internally plasticize the polymer while providing corrosion protection to aluminum alloy AA2024 in 3.5% NaCl solution, with performance comparable to externally plasticized blends [6]. For industrial formulators, p-octyloxybenzyl alcohol offers a dual-function building block that shorter-chain alkoxybenzyl alcohols cannot replicate due to their higher volatility and lower hydrophobicity.

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